2,2-Difluoropropanol

説明

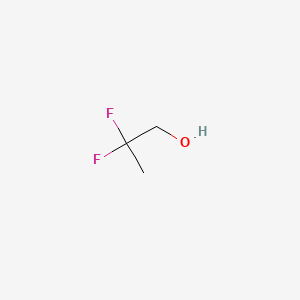

Structure

3D Structure

特性

IUPAC Name |

2,2-difluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLONJANQGBREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539226 | |

| Record name | 2,2-Difluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33420-52-9 | |

| Record name | 2,2-Difluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33420-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoropropanol is a fluorinated organic compound with emerging significance as a versatile building block in organic synthesis and as an intermediate in the preparation of pharmaceuticals and other specialty chemicals. The presence of the gem-dinal fluorine atoms on the second carbon atom of the propanol backbone imparts unique physicochemical properties, including altered reactivity and increased metabolic stability compared to its non-fluorinated analogs. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and available experimental data for this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound, also known as 2,2-difluoro-1-propanol, is a primary alcohol with two fluorine atoms attached to the central carbon atom.[1][2] Its structural and identification parameters are summarized below.

| Identifier | Value |

| IUPAC Name | 2,2-difluoropropan-1-ol[1][3] |

| CAS Number | 33420-52-9[1][3][4][5] |

| Molecular Formula | C₃H₆F₂O[1][2][3][4] |

| SMILES | CC(F)(F)CO[6] |

| InChI | InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3[1][2] |

| InChIKey | CKLONJANQGBREW-UHFFFAOYSA-N[1] |

digraph "2_2_Difluoropropanol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; O [label="O", pos="3,0!"]; H1[label="H", pos="-0.5,0.8!"]; H2[label="H", pos="-0.5,-0.8!"]; H3[label="H", pos="0.5,-0.8!"]; F1 [label="F", pos="1.5,0.8!"]; F2 [label="F", pos="1.5,-0.8!"]; H4[label="H", pos="2.5,0.8!"]; H5[label="H", pos="2.5,-0.8!"]; H6[label="H", pos="3.5,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- O; C1 -- H1; C1 -- H2; C1 -- H3; C2 -- F1; C2 -- F2; C3 -- H4; C3 -- H5; O -- H6; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The introduction of fluorine atoms significantly influences the physical and chemical properties of this compound. Quantitative data for these properties are presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 96.08 g/mol | [3][4][7] |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.164 g/mL at 25 °C | [7] |

| Boiling Point | 97-99 °C | [4] |

| Flash Point | 31 °C (closed cup) | [4][7] |

| pKa | 13.91 ± 0.10 (Predicted) | [1][4] |

| Refractive Index | n20/D 1.349 | [4][7] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Synthesis of gem-Difluoro Alkanes (General Workflow)

The synthesis of compounds containing a gem-difluoro moiety often involves the fluorination of a corresponding ketone or a halogen exchange reaction. A generalized workflow for the synthesis of a gem-difluoroalkane, which could be adapted for this compound, is depicted below.

Figure 2: Generalized workflow for the synthesis of gem-difluoroalkanes.

Methodology Outline:

-

Reaction Setup: The starting material (e.g., 2,2-dichloropropane for a halogen exchange, or a suitable ketone for deoxofluorination) is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) for a ketone, or antimony trifluoride (SbF₃) for a halogen exchange, is added to the reaction mixture, often at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the mixture is carefully quenched, typically with a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield the pure gem-difluoro compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Figure 3: Typical analytical workflow for the characterization of this compound.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample and to confirm its molecular weight from the mass of the molecular ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for the unambiguous structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol and C-F stretches.

Signaling Pathways and Biological Activity

As of the current literature search, there is no specific information available regarding the involvement of this compound in any biological signaling pathways or defined metabolic pathways. Its primary role is understood to be that of a chemical intermediate in organic synthesis.[4][5][8] Fluorinated alcohols can exhibit biological activity, and while this compound is used in the synthesis of pharmaceuticals, its own biological effects have not been extensively studied.

Applications in Research and Development

The unique properties conferred by the gem-difluoro group make this compound a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and modify the electronic properties of the final drug molecule.[1]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to agrochemicals with improved efficacy and stability.

-

Materials Science: Fluorinated compounds are used in the development of specialty polymers and materials with unique surface properties.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It may cause skin and eye irritation.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a fluorinated alcohol with a distinct set of chemical and physical properties that make it a valuable tool for chemists in both academic and industrial research. While detailed experimental protocols for its synthesis and analysis are not widely published, established methods for similar fluorinated compounds provide a solid foundation for its preparation and characterization. Its primary application lies in its use as a synthetic intermediate, and further research may uncover novel applications for this versatile molecule.

References

- 1. This compound | C3H6F2O | CID 13394818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR [m.chemicalbook.com]

- 7. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 33420-52-9 [chemicalbook.com]

physical properties of 2,2-Difluoropropanol

An In-depth Technical Guide on the Physical Properties of 2,2-Difluoropropanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound (CAS: 33420-52-9), a fluorinated organic compound used as an intermediate in organic and pharmaceutical synthesis.[1][2][3][4]

Core Physical and Chemical Properties

This compound, with the molecular formula C₃H₆F₂O, is a colorless liquid at room temperature.[2][5] The presence of two fluorine atoms on the second carbon atom significantly influences its physicochemical properties, enhancing its chemical stability compared to non-fluorinated analogs.[5] It is recognized for its utility as an intermediate in laboratory research and development, as well as in chemical and pharmaceutical synthesis processes.[1]

Quantitative Physical Data

A summary of the key quantitative is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₆F₂O |

| Molecular Weight | 96.08 g/mol [1][6] |

| Density | 1.2 g/cm³[1][3][4] |

| Boiling Point | 97-99 °C[1][3][4] |

| Flash Point | 31 °C[1][3][4] |

| Refractive Index | n20/D 1.349[1][3][4] |

| pKa (Predicted) | 13.91 ± 0.10[2][3][4] |

| Appearance | Colorless to Yellow Liquid[2] |

| Solubility | Soluble in water[2] |

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided results, the following are standard methodologies for determining the key physical properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a sample tube.

-

Procedure:

-

A small amount of this compound is placed in the sample tube.

-

The capillary tube is placed in the sample tube with the open end down.

-

The sample tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Measurement

Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

-

Apparatus: An Abbé refractometer.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded, as the refractive index is temperature-sensitive.

-

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens or Tag Closed Tester).

-

Procedure:

-

The sample cup is filled with this compound to the mark.

-

The lid is closed, and the apparatus is heated at a slow, constant rate.

-

At regular temperature intervals, a test flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Logical Relationships of Physical Properties

The are interconnected and stem from its fundamental molecular structure. The following diagram illustrates these relationships.

References

An In-depth Technical Guide to CAS Number 33420-52-9: 2,2-Difluoro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 2,2-Difluoro-1-propanol (CAS Number 33420-52-9). This fluorinated alcohol serves as a valuable building block in organic synthesis, particularly for the introduction of the gem-difluoro moiety, a structural motif of increasing importance in medicinal chemistry. While extensive data exists for its chemical characteristics, information regarding its specific biological activities and mechanisms of action remains limited in publicly accessible literature. This document aims to consolidate the available technical information for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

2,2-Difluoro-1-propanol is a colorless liquid at room temperature. The presence of two fluorine atoms on the second carbon significantly influences its chemical and physical properties, conferring increased stability compared to its non-fluorinated analog.[1] It is an organic compound with the molecular formula C₃H₆F₂O.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 33420-52-9 |

| IUPAC Name | 2,2-difluoropropan-1-ol[3] |

| Molecular Formula | C₃H₆F₂O[4] |

| Molecular Weight | 96.08 g/mol [4] |

| SMILES | CC(F)(F)CO |

| InChI Key | CKLONJANQGBREW-UHFFFAOYSA-N[2] |

| Synonyms | 2,2-Difluoropropanol, 1-Propanol, 2,2-difluoro-, 2,2-Difluoro-1-hydroxypropane[5] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.164 g/mL at 25 °C |

| Boiling Point | 97-99 °C[5] |

| Flash Point | 31.1 °C (closed cup) |

| Refractive Index | n20/D 1.349 |

| Solubility | Soluble in water[1] |

Synthesis

The synthesis of 2,2-Difluoro-1-propanol is typically achieved through the reduction of 2,2-difluoropropionic acid or its ester derivatives.[1] This transformation is commonly carried out using a suitable reducing agent under anhydrous conditions.

General Experimental Protocol: Reduction of a 2,2-Difluoropropanoate Ester

The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

Ethyl 2,2-difluoropropanoate (or other suitable ester)

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (dilute aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

A solution of ethyl 2,2-difluoropropanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute aqueous solution of hydrochloric acid.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2-Difluoro-1-propanol.

-

The crude product can be purified by distillation.

Diagram 1: General Synthesis Workflow for 2,2-Difluoro-1-propanol

A generalized workflow for the synthesis of 2,2-Difluoro-1-propanol.

Uses in Research and Drug Development

The primary application of 2,2-Difluoro-1-propanol is as a synthetic intermediate.[5] The introduction of a gem-difluoro group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, 2,2-Difluoro-1-propanol is a valuable building block for the synthesis of novel pharmaceutical candidates.[1]

Biological Activity and Mechanism of Action

There is currently a lack of publicly available scientific literature detailing the specific biological activities, mechanism of action, or involvement in signaling pathways of 2,2-Difluoro-1-propanol itself. Its utility in the pharmaceutical industry is primarily as a precursor for the synthesis of more complex, biologically active molecules.

Safety and Handling

2,2-Difluoro-1-propanol is a flammable liquid and vapor.[3] It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[3] |

| Acute toxicity, oral | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | H315: Causes skin irritation[3] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[3] |

Conclusion

2,2-Difluoro-1-propanol (CAS 33420-52-9) is a key synthetic building block, particularly in the field of medicinal chemistry, owing to the desirable properties conferred by the gem-difluoro group. Its chemical and physical properties are well-documented, and general synthetic routes are established. However, for the drug development professional, it is crucial to note the current absence of data on its intrinsic biological activity and mechanism of action. Future research may explore these aspects, but for now, its value lies in its role as a precursor to novel therapeutic agents. Researchers should adhere to strict safety protocols when handling this flammable and irritant compound.

References

An In-depth Technical Guide to the Solubility of 2,2-Difluoropropanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoropropanol in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile of this compound and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound in their specific applications.

Introduction to this compound

This compound (CAS RN: 33420-52-9) is a fluorinated organic compound with the molecular formula C₃H₆F₂O. The presence of two fluorine atoms on the second carbon atom significantly influences its physicochemical properties, including its polarity and, consequently, its solubility in various organic solvents. Its polar nature, attributed to the hydroxyl (-OH) group, suggests good solubility in polar solvents[1]. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and as a potential solvent.

Qualitative Solubility Profile

Expected Solubility in Common Organic Solvents:

-

High Solubility/Miscibility: Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO). These solvents are polar and can engage in hydrogen bonding, making them excellent solvents for this compound.

-

Moderate to Low Solubility: Toluene, Hexane, and other nonpolar solvents. The significant difference in polarity between this compound and nonpolar solvents would likely result in limited solubility or immiscibility.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data not available | Data not available | To be determined |

| Ethanol | 25 | Data not available | Data not available | To be determined |

| Acetone | 25 | Data not available | Data not available | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | To be determined |

| Other Solvents |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following section outlines a detailed methodology for the experimental determination of the solubility of a liquid solute (this compound) in a liquid organic solvent. The isothermal equilibrium method is a robust and widely accepted technique for generating accurate solubility data.

Principle

The isothermal equilibrium method involves preparing mixtures of the solute and solvent at various compositions, allowing them to reach thermodynamic equilibrium at a constant temperature, separating the resulting phases (if any), and analyzing the composition of each phase.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Temperature-controlled water bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials or test tubes with airtight seals

-

Vortex mixer or shaker

-

Centrifuge (for phase separation, if necessary)

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID or TCD) or a refractometer

-

Syringes and volumetric glassware

Experimental Workflow

The general workflow for determining the solubility of this compound in an organic solvent is depicted in the following diagram.

Caption: Experimental workflow for determining liquid-liquid solubility.

Detailed Procedure

-

Preparation of Mixtures:

-

Prepare a series of mixtures of this compound and the chosen organic solvent in sealed vials. The compositions should span a wide range to identify the solubility limits.

-

It is recommended to prepare mixtures by mass using an analytical balance for higher accuracy.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required will depend on the system and should be determined by preliminary experiments (e.g., by analyzing the composition of the phases at different time points until no further change is observed).

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the mixtures to stand undisturbed at the same constant temperature.

-

If the components are not fully miscible, two liquid phases will separate. If separation by gravity is slow or incomplete, centrifugation at the controlled temperature can be used.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample from each liquid phase using a syringe. Take care not to disturb the interface between the phases.

-

Determine the composition of each sample. Two common analytical techniques are:

-

Gas Chromatography (GC): This is a highly accurate method for determining the composition of volatile liquid mixtures. A calibration curve should be prepared using standard solutions of known compositions.

-

Refractive Index Measurement: The refractive index of a binary mixture is related to its composition. A calibration curve of refractive index versus composition must be constructed using standard mixtures.

-

-

-

Data Interpretation:

-

The composition of the two coexisting liquid phases at equilibrium represents the mutual solubilities of the two components at the experimental temperature.

-

If only one phase is observed across all prepared compositions, the two liquids are considered miscible under the experimental conditions.

-

Logical Relationship for Solubility Determination

The logical flow for a comprehensive solubility study is outlined in the diagram below.

Caption: Logical workflow for a solubility determination study.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently limited in the public domain, its molecular structure strongly suggests high solubility in polar organic solvents. This technical guide provides a robust and detailed experimental protocol based on the isothermal equilibrium method to enable researchers to accurately determine these solubility values. The provided workflows and diagrams offer a clear and structured approach to conducting and interpreting solubility experiments, which is essential for the effective application of this compound in research and development.

References

Spectroscopic Profile of 2,2-Difluoropropanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-difluoropropanol (CAS No. 33420-52-9), a valuable fluorinated building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound is a fluorinated organic compound with the chemical formula C₃H₆F₂O. The presence of the gem-difluoro group on the second carbon significantly influences its chemical and physical properties, making it a subject of interest for the synthesis of novel chemical entities. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound in various research and development settings. While comprehensive experimental data is not widely available in public spectral databases, this guide synthesizes available information and provides predicted spectral data alongside established experimental protocols for its determination.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound. Due to the limited availability of public experimental spectra, some values are based on predictions from computational models and analysis of similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.8 | Triplet (t) | ~13 | CH₂ |

| ~2.5 | Singlet (s) | - | OH |

| ~1.5 | Triplet (t) | ~19 | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~125 | Triplet (t) | ~245 | CF₂ |

| ~68 | Triplet (t) | ~25 | CH₂ |

| ~22 | Triplet (t) | ~28 | CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-95 | Quartet of triplets (qt) | ~19 (JFH), ~13 (JFH) | CF₂ |

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1200-1000 | Strong | C-F stretch |

| 1050-1000 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 96 | [M]⁺ (Molecular Ion) |

| 77 | [M - F]⁺ |

| 65 | [M - OCH₃]⁺ |

| 45 | [CH₂OH]⁺ |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition of spectroscopic data. The following protocols are generalized for the analysis of fluorinated alcohols like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) can be used.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

-

¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Proton decoupling can be employed to simplify the spectrum and aid in assignment.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and create a characteristic mass spectrum.

-

Mass Analysis: Scan a mass range of approximately m/z 10-200 to detect the molecular ion and key fragment ions.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information to elucidate the structure of this compound. The logical workflow of data interpretation is visualized in the following diagram.

Caption: Workflow of Spectroscopic Data Integration.

The Strategic Incorporation of 2,2-Difluoropropanol in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, 2,2-Difluoropropanol is emerging as a versatile reagent for the installation of the 2,2-difluoropropoxy moiety. This functional group serves as a bioisostere of the common isopropoxy group, providing a strategic advantage in drug design by enhancing metabolic stability and fine-tuning lipophilicity without significantly altering molecular conformation. This technical guide provides an in-depth overview of the applications of this compound in pharmaceutical synthesis, focusing on its use as a key building block, and includes detailed experimental protocols and a comparative analysis of the resulting molecular properties.

Core Applications in Medicinal Chemistry

This compound is primarily utilized as a nucleophile in substitution reactions to form 2,2-difluoropropyl ethers.[1] This approach is particularly valuable in the synthesis of libraries of bioactive compounds, where the introduction of the gem-difluoro motif can lead to improved drug-like properties. The primary application lies in its role as a strategic building block for modifying heterocyclic scaffolds, which are prevalent in many classes of pharmaceuticals, including kinase inhibitors and antiviral agents.[2][3]

The key value proposition of the 2,2-difluoropropoxy group is its function as a bioisosteric replacement for the isopropoxy group. The gem-difluoro unit at the C2 position of the propyl chain significantly alters the electronic properties of the molecule, enhancing its metabolic stability by blocking oxidative metabolism at that position. This modification can lead to an improved pharmacokinetic profile, a critical consideration in drug development.[4]

Comparative Physicochemical Properties: Isopropoxy vs. 2,2-Difluoropropoxy

The substitution of hydrogen with fluorine has a profound impact on a molecule's properties. The following table summarizes the expected changes when replacing an isopropoxy group with a 2,2-difluoropropoxy group, based on established principles of fluorine chemistry.

| Property | Isopropoxy Group (-OCH(CH₃)₂) | 2,2-Difluoropropoxy Group (-OCH₂C(F₂)CH₃) | Rationale for Change |

| Metabolic Stability | Susceptible to oxidation at the tertiary carbon | Significantly more resistant to oxidative metabolism | The strong C-F bonds and the electron-withdrawing nature of fluorine shield the adjacent C-H bonds from enzymatic attack. |

| Lipophilicity (logP) | Contributes a certain level of lipophilicity | Generally leads to an increase in lipophilicity | The replacement of two C-H bonds with two C-F bonds increases the molecule's nonpolar surface area. |

| Acidity of N-H (in adjacent heterocycles) | Moderate influence | May slightly increase the acidity | The electron-withdrawing nature of the fluorine atoms can have a through-space effect on nearby acidic protons. |

| Conformational Preference | Relatively flexible | May adopt a more rigid conformation | The gem-difluoro group can influence bond angles and rotational barriers, leading to a more defined spatial arrangement. |

Synthesis of Key Pharmaceutical Intermediates

A primary application of this compound is in the synthesis of functionalized heterocyclic intermediates. For example, the synthesis of 2-(2,2-difluoropropoxy)pyrimidine provides a valuable building block for the development of kinase inhibitors and other therapeutic agents.[5] The most common synthetic routes to introduce the 2,2-difluoropropoxy group are the Williamson ether synthesis and the Mitsunobu reaction.

Experimental Protocol: Synthesis of 2-(2,2-difluoropropoxy)pyrimidine via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of 2-(2,2-difluoropropoxy)pyrimidine from 2-chloropyrimidine and this compound.

Materials:

-

2-Chloropyrimidine

-

This compound[1]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(2,2-difluoropropoxy)pyrimidine.

Expected Yield: While specific yields for this reaction are not widely published, similar Williamson ether syntheses with fluorinated alcohols typically proceed in moderate to good yields (50-80%), depending on the specific substrate and reaction conditions.

Alternative Synthetic Route: The Mitsunobu Reaction

For substrates that are sensitive to the basic conditions of the Williamson ether synthesis, the Mitsunobu reaction offers a milder alternative.[6]

Conceptual Protocol for Mitsunobu Reaction:

-

Dissolve the nucleophile (e.g., a hydroxypyrimidine), this compound (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as THF.[7]

-

Cool the mixture to 0 °C.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF.[7]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and purification would follow standard procedures for Mitsunobu reactions, involving removal of triphenylphosphine oxide and the hydrazine byproduct, followed by chromatography.

Visualizing the Role of this compound in Pharmaceutical Synthesis

The following diagrams, generated using the DOT language, illustrate key concepts in the application of this compound.

Caption: Synthetic workflow for drug discovery.

Caption: Bioisosteric modification of drug candidates.

Conclusion

This compound is a valuable and increasingly utilized building block in pharmaceutical synthesis. Its primary role is to introduce the 2,2-difluoropropoxy moiety as a metabolically robust bioisostere for the isopropoxy group. This strategic substitution can significantly enhance the pharmacokinetic properties of drug candidates. While the direct incorporation of this compound into marketed drugs is not yet widely documented, its application in the synthesis of compound libraries for drug discovery, particularly in the area of kinase inhibitors, highlights its importance. The straightforward application of this reagent in well-established synthetic methodologies, such as the Williamson ether synthesis and the Mitsunobu reaction, makes it an accessible and powerful tool for medicinal chemists aiming to optimize lead compounds. As the demand for metabolically stable and effective therapeutics continues to grow, the use of this compound in pharmaceutical research and development is expected to expand.

References

- 1. This compound | 33420-52-9 [chemicalbook.com]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. mdpi.com [mdpi.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Safe Handling of 2,2-Difluoropropanol

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2,2-Difluoropropanol (CAS No. 33420-52-9). It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a faint odor.[1] Its fluorine atoms significantly influence its chemical and physical properties, leading to increased stability compared to non-fluorinated analogs.[1] It is soluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆F₂O | [1][2][3][4] |

| Molar Mass | 96.08 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 97-99 °C | [3] |

| Flash Point | 31 °C | [3] |

| Density | 1.2 g/cm³ | [3] |

| pKa | 13.91 ± 0.10 (Predicted) | [1] |

Hazard Identification and Classification

This compound is a flammable liquid and is harmful if swallowed.[2][5] It can cause skin, eye, and respiratory irritation.[2][3][5]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Flammable liquids | Flammable liquid and vapor | H226 | [2][5] |

| Acute toxicity, oral | Harmful if swallowed | H302 | [2][5] |

| Skin corrosion/irritation | Causes skin irritation | H315 | [2][5] |

| Serious eye damage/eye irritation | Causes serious eye irritation | H319 | [2][5] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation | H335 | [2][5] |

Signal Word: Warning[2]

Toxicological Information

Prolonged or repeated exposure to this compound may lead to irritation of the eyes, skin, and respiratory tract.[1] Ingestion or inhalation of large quantities can cause central nervous system depression, dizziness, and nausea.[1] There is currently no conclusive evidence linking this compound to carcinogenic effects, and it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Experimental Protocols: Safe Handling and Storage

Adherence to the following procedures is mandatory for the safe handling and storage of this compound.

4.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[6]

-

Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static discharge.[6][7] Use only non-sparking tools and explosion-proof equipment.[6][7][8]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7][8][9]

-

Emergency Equipment: Ensure that an eyewash station, safety shower, and a suitable fire extinguisher (dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[6][7][10]

4.2. Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

-

Eye and Face Protection: Safety glasses with side shields or chemical goggles are mandatory. A face shield may be necessary if there is a splash hazard.[6]

-

Gloves: Wear chemical-impermeable gloves. Always inspect gloves for integrity before use.[6][10]

-

Clothing: Wear a fire/flame-resistant and impervious lab coat, fully buttoned. Long pants and closed-toe shoes are required.[6][10]

-

Respiratory Protection: If exposure limits are exceeded or if there is a leak, a full-face respirator or a self-contained breathing apparatus (SCBA) should be used.[6][10]

4.3. Handling Procedures

-

Do not breathe mists or vapors.[10]

-

Do not eat, drink, or smoke when using this product.[8]

-

Keep containers tightly closed when not in use.[7]

4.4. Storage Procedures

-

Store in a tightly sealed, chemically resistant container.[1]

-

Keep away from direct sunlight and heat sources.[6][9] It is recommended to store the compound at room temperature or below 25°C.[1]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][6][9]

-

Storage areas should be secure and accessible only to trained and authorized personnel.[9]

Emergency Procedures

5.1. Spills and Leaks

In the event of a spill or leak, follow these procedures:

-

Evacuate: Evacuate all unprotected personnel from the area and move upwind.[11]

-

Eliminate Ignition Sources: Shut off all possible sources of ignition.[10][11]

-

Ventilate: Increase ventilation in the area.[11]

-

Containment: Stop the leak only if it is safe to do so.[11]

-

Cleanup: For minor spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[8] Use spark-proof tools and explosion-proof equipment during cleanup.[8][10] Do not let the chemical enter drains.[10]

5.2. First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[10]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7][10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9][10] Do not discharge to sewer systems.[9][10]

Visualized Workflows

Caption: Workflow for responding to a this compound spill.

Caption: Step-by-step workflow for the safe handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C3H6F2O | CID 13394818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 33420-52-9: 2,2-Difluoro-1-propanol | CymitQuimica [cymitquimica.com]

- 5. chemical-label.com [chemical-label.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Safeguarding Stability: A Technical Guide to the Storage of 2,2-Difluoropropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended storage conditions for 2,2-Difluoropropanol (CAS RN: 33420-52-9). Adherence to these guidelines is critical for maintaining the chemical integrity of the compound, ensuring experimental reproducibility, and protecting the safety of laboratory personnel. Due to a lack of extensive, publicly available stability data specifically for this compound, this guide incorporates established principles for the storage of flammable and fluorinated organic compounds, alongside data from structurally similar molecules.

Core Storage Recommendations

Proper storage of this compound is paramount to preserve its quality and prevent hazardous situations. The following table summarizes the key storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature is at or below 25°C.[1] For long-term storage, consider refrigeration (2-8°C) or freezing under an inert atmosphere (e.g., under -20°C).[2] | Minimizes volatility and potential degradation. Lower temperatures slow down chemical reactions that could lead to decomposition. |

| Container | Keep in a tightly sealed, chemically resistant container.[1] | Prevents evaporation and contamination. Protects from atmospheric moisture. |

| Atmosphere | For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] | Reduces the risk of oxidation and degradation from atmospheric components. |

| Ventilation | Store in a well-ventilated area.[1] | Prevents the accumulation of flammable vapors in case of a leak. |

| Light Exposure | Store in the dark or in an opaque container. | Protects the compound from potential photodegradation, a common degradation pathway for organic molecules. |

| Ignition Sources | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] | This compound is a flammable liquid and vapor. |

Chemical Stability and Incompatibilities

While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from the behavior of other fluorinated alcohols. The carbon-fluorine bond is generally strong, contributing to the stability of fluorinated compounds. However, the hydroxyl group can participate in various reactions.

Potential Degradation Pathways:

-

Oxidation: In the presence of strong oxidizing agents, the alcohol group can be oxidized.

-

Dehydration: Under certain conditions (e.g., high temperatures, presence of strong acids), dehydration to form an alkene may occur.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

Incompatible Materials:

To prevent hazardous reactions and maintain the purity of this compound, avoid contact with the following:

-

Strong Acids and Bases: Can catalyze degradation reactions.[1]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[1]

-

Alkali Metals and Aluminum: May react violently.

Experimental Protocols

The following are proposed experimental protocols for stability testing and safe handling of this compound. These are based on general best practices and should be adapted to specific laboratory conditions and regulatory requirements.

Protocol for Stability Assessment of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under various environmental conditions.

Objective: To determine the re-test period or shelf life of this compound under defined storage conditions.

Materials:

-

This compound (minimum of three different batches)

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy)

Methodology:

-

Initial Analysis: Perform a comprehensive analysis of each batch of this compound to establish the initial purity and impurity profile. This will serve as the baseline (T=0).

-

Sample Preparation: Aliquot the samples into the appropriate containers. For each storage condition, prepare a sufficient number of samples to be tested at each time point.

-

Storage Conditions: Place the samples in the controlled environment chambers under the following conditions (based on ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Photostability Testing: Expose a set of samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Time Points: Withdraw samples for analysis at predetermined time points. For long-term studies, a typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points could be 0, 1, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for:

-

Appearance (color, clarity)

-

Purity (using a validated stability-indicating analytical method)

-

Degradation products (identification and quantification)

-

Water content (if applicable)

-

-

Data Evaluation: Compare the results at each time point to the initial analysis. A significant change is defined as a failure to meet the established acceptance criteria.

Protocol for Safe Handling of this compound

This protocol provides guidelines for the safe handling of this compound in a laboratory setting.

Objective: To minimize the risk of exposure and accidents during the handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling Procedures:

-

Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood.

-

Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

-

Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a funnel to avoid spills. Ground and bond containers when transferring large volumes to prevent static discharge.

-

Spills: In case of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

-

Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate the logical flow for the proper storage and handling of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,2-Difluoropropanol as a Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-Difluoropropanol, a fluorinated solvent with potential applications in organic synthesis and drug development. This document summarizes its physicochemical properties, discusses its potential applications based on current knowledge, and provides detailed, illustrative experimental protocols.

Introduction

This compound is a colorless liquid with the chemical formula C₃H₆F₂O.[1] The presence of two fluorine atoms on the second carbon atom significantly influences its chemical and physical properties, leading to increased stability and altered reactivity compared to its non-fluorinated analog, isopropanol.[1] Its polar nature, owing to the hydroxyl group, and the unique characteristics imparted by the fluorine atoms make it an interesting candidate as a specialty solvent in various chemical transformations. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other fluorinated molecules.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₃H₆F₂O | [1][2] |

| Molecular Weight | 96.08 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 97-99 °C | [3] |

| Density | 1.2 g/mL | [3] |

| Flash Point | 31 °C | [3] |

| pKa | 13.91 ± 0.10 (Predicted) | [3] |

| Refractive Index (n20/D) | 1.349 | [3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |

Applications in Organic Synthesis

While detailed experimental protocols for this compound as a primary solvent are not extensively documented in publicly available literature, its properties suggest its utility in several areas of organic synthesis, particularly as a polar, non-reactive medium for a variety of reactions. Its higher boiling point compared to other fluorinated alcohols like hexafluoroisopropanol (HFIP) could be advantageous for reactions requiring elevated temperatures.

Potential applications include:

-

Nucleophilic Substitution Reactions: Its polar nature can help to solvate and stabilize charged intermediates and transition states in SN1 and SN2 reactions.

-

Condensation Reactions: It can serve as a suitable solvent for reactions where water is eliminated, and its moderate boiling point can facilitate the removal of byproducts.

-

Pharmaceutical Intermediate Synthesis: As noted, it is a key building block for more complex fluorinated pharmaceutical compounds.[1]

Experimental Protocols

The following protocols are provided as illustrative examples. Due to the limited availability of specific published methods using this compound as a solvent, a general protocol for a common organic reaction is presented, followed by an analogous protocol where a similar fluorinated alcohol is used.

Protocol 1: Hypothetical Williamson Ether Synthesis using this compound as a Solvent

This protocol describes a hypothetical procedure for a Williamson ether synthesis. This reaction is presented as a plausible application for this compound as a solvent, based on its physical and chemical properties.

Objective: To synthesize an ether from an alkoxide and a primary alkyl halide using this compound as the reaction solvent.

Materials:

-

Sodium phenoxide

-

Benzyl bromide

-

This compound (anhydrous)

-

Anhydrous potassium carbonate (optional, as a base)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (1.16 g, 10 mmol).

-

Solvent Addition: Add 20 mL of anhydrous this compound to the flask.

-

Reagent Addition: While stirring, add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 97-99 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Separate the layers. Wash the organic layer with 2 x 25 mL of saturated aqueous sodium bicarbonate solution and then with 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product can be further purified by column chromatography on silica gel.

-

Data Presentation:

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Sodium phenoxide | 116.10 | 10 | 1.16 g |

| Benzyl bromide | 171.04 | 10 | 1.71 g (1.19 mL) |

| This compound | 96.08 | - | 20 mL |

Protocol 2: Analogous Reaction - Diels-Alder Reaction in Hexafluoroisopropanol (HFIP)

This protocol is adapted from the literature and describes a Diels-Alder reaction where the related fluorinated alcohol, hexafluoroisopropanol (HFIP), is used as a solvent.[4] This provides an example of a reaction type where this compound might also be a suitable solvent.

Objective: To perform a Diels-Alder reaction between furan and acrolein using HFIP as a solvent to enhance exo selectivity.[4]

Materials:

-

Furan

-

Acrolein

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the diene (e.g., furan).

-

Solvent Addition: Add HFIP as the solvent.

-

Reagent Addition: Add the dienophile (e.g., acrolein) to the solution. The specific molar ratios will depend on the specific substrates.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy or GC-MS.

-

Work-up and Purification: Once the reaction is complete, the solvent (HFIP) can be removed under reduced pressure. The resulting crude product can then be purified by standard methods such as column chromatography.

Visualizations

Experimental Workflow for a General Organic Synthesis

Caption: General experimental workflow for an organic synthesis reaction.

Logical Relationship of Solvent Properties to Application

Caption: Relationship between the structural features of this compound and its potential applications.

References

Application Notes and Protocols: The Use of 2,2-Difluoropropanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with hydrophobic residues or sequences prone to aggregation, presents significant challenges in terms of solubility, purity, and yield. Traditional solvents used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP), can be ineffective in preventing the formation of secondary structures and intermolecular aggregation of the growing peptide chain. This leads to incomplete coupling reactions and difficult purification processes.

Fluorinated alcohols, such as 2,2-difluoropropanol and its more extensively studied analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have emerged as powerful tools to overcome these limitations.[1] Their unique properties, including high polarity, low nucleophilicity, and a strong ability to disrupt hydrogen bonding networks, make them excellent solvents for dissolving and disaggregating even the most challenging peptide sequences.[2][3] These solvents can mimic the environment of a cell membrane, thereby stabilizing helical structures and preventing the formation of β-sheets that lead to aggregation.[1]

These application notes provide a comprehensive overview of the use of this compound and other fluorinated alcohols in peptide synthesis, offering detailed protocols for key applications.

Key Applications of this compound in Peptide Synthesis

This compound serves as a potent solvent and co-solvent in various stages of peptide synthesis, from coupling and cleavage to purification and handling of final products. Its utility is particularly pronounced in the synthesis of hydrophobic and aggregation-prone peptides.

| Application | Description | Key Advantages | Relevant Protocols |

| Improving Solubility During SPPS | Used as a co-solvent with standard solvents like DMF or NMP during the coupling steps of SPPS. | Enhances the solvation of both the growing peptide chain and the activated amino acid, preventing on-resin aggregation and improving coupling efficiency.[1][4] | Protocol 1 |

| Disaggregation of Peptides | Employed to dissolve and break up pre-existing aggregates in lyophilized peptide powders prior to purification or biological assays. | Restores the monomeric state of the peptide, leading to more accurate quantification, improved purity after HPLC, and more reliable biological activity data.[2][5] | Protocol 2 |

| Cleavage from Acid-Labile Resins | Utilized in cleavage cocktails, often in combination with a weak acid or dichloromethane, for the mild cleavage of peptides from highly acid-sensitive resins. | Allows for the release of protected peptide fragments from the solid support while minimizing side reactions.[6] | Protocol 3 |

| Solubilization for Purification | Acts as a primary solvent or a component of the mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC) for highly hydrophobic peptides. | Improves peak shape and resolution during purification by preventing aggregation on the column. | Protocol 4 |

Experimental Protocols

Protocol 1: Enhanced Coupling in SPPS for Aggregation-Prone Sequences

This protocol describes the use of a this compound/DMF co-solvent system to improve the synthesis of a known "difficult" peptide sequence.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

This compound

-

Piperidine solution in DMF (20% v/v) for Fmoc deprotection

-

Standard washing solvents (DCM, DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (2.9 eq.), and DIPEA (6 eq.) in a 1:3 (v/v) mixture of this compound and DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat steps 4-6.

-

Chain Elongation: Repeat steps 2-7 for each amino acid in the sequence.

Caption: Workflow for SPPS with this compound.

Protocol 2: Disaggregation of Lyophilized Peptides

This protocol is for the disaggregation of peptides that are difficult to dissolve in standard aqueous or organic solvents.[5]

Materials:

-

Lyophilized peptide

-

Trifluoroacetic acid (TFA)

-

This compound

-

Nitrogen or argon gas source

-

Vortex mixer

-

Glass vial

Procedure:

-

Preparation: Place 1-5 mg of the lyophilized peptide in a clean glass vial.

-

Disaggregation Solution: Prepare a 1:1 (v/v) mixture of TFA and this compound.

-

Dissolution: Add the TFA/2,2-difluoropropanol mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.

-

Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.

-

Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen or argon gas. This should be performed in a chemical fume hood.

-

Reconstitution: Once the solvent is completely removed, reconstitute the peptide in the desired buffer for your application.

Caption: Peptide Disaggregation Workflow.

Protocol 3: Cleavage of Protected Peptides from 2-Chlorotrityl Chloride Resin

This protocol is suitable for obtaining fully protected peptide fragments for use in fragment condensation strategies.[6]

Materials:

-

Peptide-loaded 2-chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM)

-

Collection vessel

Procedure:

-

Resin Preparation: Place the dry peptide-resin in a reaction vessel.

-

Cleavage Cocktail: Prepare a cleavage solution of 20% this compound in DCM (v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 1-2 hours at room temperature.

-

Collection: Filter the resin and collect the filtrate containing the protected peptide.

-

Washing: Wash the resin with additional DCM and combine the filtrates.

-

Solvent Removal: Remove the solvent from the combined filtrates under reduced pressure to yield the protected peptide.

Caption: Protected Peptide Cleavage Workflow.

Protocol 4: RP-HPLC of Hydrophobic Peptides

This protocol outlines a general strategy for the purification of hydrophobic peptides using a fluorinated alcohol in the mobile phase.

Materials:

-

Crude hydrophobic peptide

-

RP-HPLC system with a C4 or C8 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in a mixture of acetonitrile and this compound (e.g., 80:20 v/v)

-

Peptide dissolution solvent (e.g., this compound or a mixture with acetonitrile)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of the dissolution solvent.

-

Column Equilibration: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Injection: Inject the dissolved peptide onto the column.

-

Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide. The gradient steepness and range should be optimized for the specific peptide.

-

Fraction Collection: Collect fractions corresponding to the desired peptide peak.

-

Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Conclusion

This compound and related fluorinated alcohols are invaluable solvents in modern peptide synthesis. Their ability to disrupt peptide aggregation and solubilize hydrophobic sequences addresses some of the most persistent challenges in the field. By incorporating these solvents into standard protocols for coupling, cleavage, and purification, researchers can significantly improve the quality, yield, and success rate of synthesizing difficult peptides. The protocols provided herein offer a starting point for the application of this compound in a variety of peptide synthesis workflows. As with any synthetic methodology, optimization for specific peptide sequences is recommended to achieve the best possible results.

References

- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 2. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for Synthesis Using 2,2-Difluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropanol is a fluorinated organic compound recognized for its utility as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals. The presence of the gem-difluoro group on the propyl chain imparts unique chemical and physical properties, including increased metabolic stability and altered reactivity compared to its non-fluorinated analogs. These characteristics make it a valuable building block for introducing fluorine into bioactive molecules.